molecular formula C20H19N3OS B2389493 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-01-5

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2389493
CAS No.: 536704-01-5
M. Wt: 349.45
InChI Key: UPXROKDNJBPRLN-UHFFFAOYSA-N
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Description

2-(Butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a fused heterocyclic compound featuring a pyrimidoindole core. The structure comprises:

  • Pyrimido[5,4-b]indole scaffold: A tricyclic system with pyrimidine fused to an indole moiety at positions 5 and 4.
  • Substituents:
    • 2-position: A butylthio (-S-C₄H₉) group, contributing to lipophilicity.
    • 3-position: A phenyl ring, enhancing aromatic interactions and steric bulk.

Properties

IUPAC Name

2-butylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-3-13-25-20-22-17-15-11-7-8-12-16(15)21-18(17)19(24)23(20)14-9-5-4-6-10-14/h4-12,21H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXROKDNJBPRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a phenyl-substituted indole with a butylthio-substituted pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit key enzymes or receptors involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features References
This compound 2: Butylthio; 3: Phenyl C₂₃H₂₂N₄OS 402.5 ~5.8* High lipophilicity; potential TLR4 modulation Inferred from
3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 2: Propylthio; 3: Phenyl C₂₂H₂₀N₄OS 396.48 5.0 Shorter alkyl chain reduces lipophilicity
7-Bromo-3-phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one 2: Thioxo; 7: Bromo C₁₆H₁₁BrN₄OS 419.25 3.2 Bromine enhances halogen bonding; thioxo group alters reactivity
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one 2: Indole-linked sulfanyl; 3: Phenyl C₂₆H₂₀N₄O₂S 452.5 5.0 Extended substituent increases steric hindrance
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 2: Phenacylsulfanyl; 3: 4-Chlorophenyl C₂₅H₁₇ClN₄O₂S 488.95 5.5 Chlorophenyl enhances electron-withdrawing effects
3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one 2: Piperidine-linked sulfanyl; 3: 4-Methoxyphenyl C₂₅H₂₄N₄O₃S 476.55 4.2 Methoxy group improves solubility; piperidine enhances basicity

*XLogP3 estimated based on alkyl chain length and substituent polarity.

Key Findings from Comparative Analysis

Impact of Alkyl Chain Length :

  • The butylthio group in the target compound confers higher lipophilicity (XLogP3 ~5.8) compared to propylthio (XLogP3 5.0) . This may enhance membrane permeability but reduce aqueous solubility.

Steric and Structural Modifications :

  • Bulky substituents (e.g., indole-linked sulfanyl in ) may hinder receptor interactions despite favorable logP values.

Biological Activity Trends :

  • Thioxo and bromo derivatives (e.g., ) show distinct reactivity profiles, suggesting utility in covalent inhibitor design.

Biological Activity

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound belonging to the pyrimidoindole class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrimidoindole Core : A fused ring system combining pyrimidine and indole moieties.
  • Substituents : A butylthio group and a phenyl substituent enhance its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Toll-Like Receptor 4 (TLR4) : The compound acts as an agonist for TLR4, influencing immune responses by modulating cytokine production such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in dendritic cells.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of key signaling pathways involved in tumor growth.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
TLR4 AgonismModulates immune response, influencing cytokine production
AnticancerInhibits proliferation of cancer cells
AntimicrobialExhibits antibacterial properties against various pathogens

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

  • Condensation Reactions : Formation of intermediates through the condensation of phenyl-substituted indoles with butylthio-substituted pyrimidine derivatives.
  • Cyclization : Controlled cyclization under specific temperature and pressure conditions to yield the final product.

These methods have been optimized for industrial production to enhance yield and purity while minimizing environmental impact.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Immune Modulation : Research indicates that compounds within the pyrimido[5,4-b]indole class significantly modulate immune responses by influencing cytokine production in dendritic cells. This activity positions them as potential therapeutic agents in immunology.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. This suggests its potential use in cancer therapy, targeting pathways crucial for tumor growth and survival .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

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